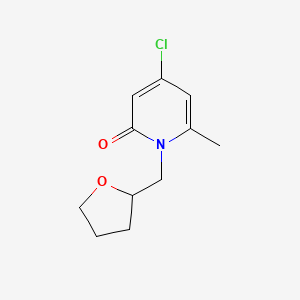

4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one

Description

4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-chloro-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C11H14ClNO2/c1-8-5-9(12)6-11(14)13(8)7-10-3-2-4-15-10/h5-6,10H,2-4,7H2,1H3 |

InChI Key |

FCYALFFBJOJYNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC2CCCO2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylpyridin-2-one and tetrahydrofuran.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with Alcohols :

Sodium hydride (NaH) in DMF facilitates substitution with alcohols. In a study, (R)-tetrahydrofuran-3-ol reacted with the 4-chloro derivative to yield 6-methyl-4-((tetrahydrofuran-3-yl)oxy)picolinonitrile (40% yield) .

| Reagent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| (R)-THF-3-ol + NaH | DMF | 18 h, room temp | 6-methyl-4-(tetrahydrofuran-3-yloxy)picolinonitrile | 40% |

-

Alkoxyde Substitution :

Trifluoroethanol reacts similarly under NaH/DMF conditions to form trifluoroethoxy derivatives .

Alkylation of the Pyridinone Nitrogen

The nitrogen at the 1-position can undergo alkylation via Pummerer-type reactions. Key findings include:

-

Methylene Bridging :

Methyl 2-pyridyl sulfoxide reacts with α-methylstyrene and triflic anhydride (Tf<sub>2</sub>O) to form N-alkylated pyridinium salts . This method avoids harsh bases and enables selective alkylation.

| Sulfoxide | Electrophile | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl 2-pyridyl sulfoxide | Tf<sub>2</sub>O | CH<sub>2</sub>Cl<sub>2</sub> | N-alkylpyridinium salt | 94% |

Functionalization of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring exhibits reactivity in ring-opening and functionalization:

-

Oxidative Ring-Opening :

THF derivatives undergo oxidation with mCPBA (meta-chloroperbenzoic acid) to form γ-lactones, though this specific reaction is inferred from analogous systems . -

Substitution at THF Methyl Group :

The methylene bridge linking THF to the pyridinone core allows for further functionalization, such as halogenation or cross-coupling.

Coupling Reactions

The pyridinone scaffold participates in cross-coupling:

-

Buchwald–Hartwig Amination :

Palladium catalysts enable C–N bond formation at the 4-position, replacing chlorine with amines . -

Suzuki–Miyaura Coupling :

Limited data exist, but analogous 4-chloropyridines undergo coupling with aryl boronic acids under Pd catalysis .

Biological Interaction Studies

While not a direct chemical reaction, interaction studies reveal:

-

Enzyme Inhibition :

THF-methyl pyridinones show affinity for MIF2 tautomerase (IC<sub>50</sub> = 2.6 μM) . Structural analogs with chloro and methyl groups exhibit enhanced binding due to hydrophobic interactions .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with pyridinone derivatives but diverges due to its THF substituent:

| Compound | Key Reaction | Difference from Target Compound | Source |

|---|---|---|---|

| 6-Methylpyridin-2(1H)-one | Chlorination at 4-position | Lacks THF moiety; simpler substitution | |

| Tetrahydroisoquinoline | Ring-opening alkylation | Different ring system; neuroactive focus |

Synthetic Challenges and Optimization

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notably, it has shown promise in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures have significant antimicrobial properties. Preliminary studies suggest that 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one may inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the potential use of this compound in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that it can effectively inhibit the proliferation of several cancer cell lines.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The mechanism of action appears to involve enzyme inhibition and modulation of cell cycle progression, making it a candidate for further development as an anticancer drug.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier due to the tetrahydrofuran moiety enhances its therapeutic potential in neurological applications.

Synthesis and Derivatives

The synthesis of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one involves multi-step organic reactions that incorporate both chloro and tetrahydrofuran groups into the pyridine framework. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and optimize biological activity.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanism

In another study, the anticancer mechanism was elucidated using flow cytometry and Western blot analysis. The compound was shown to induce apoptosis via caspase activation and cell cycle arrest at the G1 phase, providing insights into its therapeutic applications in oncology.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one, a comparative analysis with structurally similar compounds was performed.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxopyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-methylpyridin-2-one: Lacks the tetrahydrofuran moiety.

6-Methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one: Lacks the chlorine atom.

4-Chloro-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one: Lacks the methyl group.

Uniqueness

4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12ClN2O

- Molecular Weight : 216.67 g/mol

Antiparasitic Activity

Research has indicated that compounds similar to 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one exhibit significant antiparasitic properties. For instance, related pyridine derivatives have shown efficacy against Plasmodium species, which are responsible for malaria. A study demonstrated that modifications in the pyridine ring can enhance activity against P. berghei, with reductions in parasitemia observed in mouse models at dosages around 40 mg/kg .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyridine derivatives have been noted for their ability to inhibit bacterial growth and have been tested against various pathogens. For example, derivatives with similar functional groups have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli growth in vitro .

The biological activity of 4-Chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in parasite metabolism.

- Cell Membrane Disruption : The lipophilic nature of the tetrahydrofuran moiety may facilitate interactions with microbial membranes, leading to cell lysis.

- DNA Interference : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, including 4-Chloro-6-methyl derivatives. These studies assessed their biological activities through various assays, including:

- In vitro cytotoxicity against human cell lines.

- Antiparasitic assays against P. falciparum and P. berghei.

Results indicated that certain modifications led to enhanced potency and selectivity for parasitic targets while minimizing cytotoxic effects on human cells .

Data Tables

Q & A

Q. What are the most effective synthetic routes for 4-chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, describes a method for analogous pyridin-2(1H)-ones using trifluoromethylation and cyclocondensation, achieving yields between 19–67% depending on substituents. Optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvent systems : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions.

Low yields in similar compounds (e.g., 23% for 4p in ) often arise from steric hindrance; introducing directing groups (e.g., nitro or acetyl) can mitigate this .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyridin-2(1H)-one derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using 2D-COSY and HSQC to differentiate between tautomers (e.g., keto-enol forms). For example, reports distinct NH and OH peaks at 3456 cm⁻¹ (IR) and δ 5.65 ppm (¹H NMR) for a tetrahydropyrimidinone derivative.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Use SHELXL () for unambiguous structural determination, especially when stereochemistry is ambiguous .

Q. What are the best practices for purifying and characterizing halogenated pyridinone derivatives?

- Methodological Answer :

- Chromatography : Silica gel column chromatography with gradient elution (hexane:EtOAc) effectively separates halogenated byproducts.

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (melting points ±1°C; ).

- Elemental analysis : Validate purity via %C/%H/%N matching theoretical values (e.g., reports 53.06% C vs. 53.22% calculated) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-chloro-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one against therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like HIV-1 reverse transcriptase (). Pyridin-2(1H)-one hybrids with polar groups at C-3 (e.g., nitro) show enhanced inhibition (IC₅₀ < 1 µM) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with activity using Gaussian09-derived descriptors.

Q. What experimental designs address discrepancies in reported biological activities of pyridinone derivatives?

- Methodological Answer :

- Dose-response studies : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).

- In vivo models : For analgesic activity, employ thermal latency tests (e.g., hot-plate assay in Sprague-Dawley rats; ) and analyze data via GraphPad Prism .

- Controlled variables : Maintain consistent cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO < 0.1%) to reduce variability .

Q. How can regioselectivity challenges in modifying the pyridinone core be overcome?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.